2-N-propylcyclohexanol
Overview
Description
2-N-Propylcyclohexanol is an organic compound with the molecular formula C9H18O. It is a cycloalkanol, characterized by a cyclohexane ring with a hydroxyl group (-OH) attached at the first position and a propyl group (C3H7) attached at the second position. This compound exists as a mixture of two stereoisomers: cis-2-propylcyclohexanol and trans-2-propylcyclohexanol .
Synthetic Routes and Reaction Conditions:
Reduction of Cyclohexanone with Propylmagnesium Bromide: This method utilizes Grignard reagents for the attachment of the propyl group.
Hydrogenation of 2-Propylcyclohexene: This method involves the addition of hydrogen across the double bond of 2-propylcyclohexene to form the cycloalkanol.
Industrial Production Methods:
- The industrial production of this compound typically involves the hydrogenation of 2-propylcyclohexene using supported metal catalysts. This method is favored due to its efficiency and scalability .
Types of Reactions:
Esterification: Reaction with carboxylic acids to form esters.
Etherification: Reaction with alkyl halides to form ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Esterification: Typically involves carboxylic acids and acid catalysts such as sulfuric acid (H2SO4).
Etherification: Utilizes alkyl halides and base catalysts like sodium hydroxide (NaOH).
Major Products:
Oxidation: Ketones or carboxylic acids.
Esterification: Esters.
Etherification: Ethers.
Scientific Research Applications
2-N-Propylcyclohexanol is a versatile compound with various applications in scientific research:
Pharmaceutical Synthesis: Used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Chemistry: Employed in the study of stereoisomerism and reaction mechanisms.
Material Science: Utilized in the development of new materials and polymers.
Mechanism of Action
Due to the limited research on 2-N-propylcyclohexanol, there is no documented information on its specific mechanism of action in biological systems. its structure suggests potential interactions with enzymes and receptors involved in metabolic pathways.
Comparison with Similar Compounds
Cyclohexanol: A monohydroxy derivative of cyclohexane with similar chemical properties.
2-Methylcyclohexanol: Another cycloalkanol with a methyl group instead of a propyl group.
Uniqueness:
Properties
IUPAC Name |
2-propylcyclohexan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-2-5-8-6-3-4-7-9(8)10/h8-10H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBNUCDUQJCIDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCCC1O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40920238 | |
Record name | 2-Propylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40920238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5857-86-3, 90676-25-8 | |
Record name | Cyclohexanol, 2-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005857863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 90676-25-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97535 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40920238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PROPYL-1-CYCLOHEXANOL (MIXTURE OF CIS AND TRANS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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